![molecular formula C23H24N4O3S B2556061 N-(3'-acetyl-5,7-dimethyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide CAS No. 885426-04-0](/img/structure/B2556061.png)
N-(3'-acetyl-5,7-dimethyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
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Overview
Description
N-(3'-acetyl-5,7-dimethyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Chemical Characterization
The compound serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds. Tripathi and Sonawane (2013) discussed the extraction of isatins from Couroupita guianesis and their use in synthesizing novel heterocyclic spiro derivatives, which can be utilized as raw materials for drug synthesis, highlighting the compound's relevance in medicinal chemistry (Tripathi & Sonawane, 2013). Similarly, Gautam et al. (2013) presented the synthesis of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, detailing structural elucidation through various spectroscopic techniques, which underscores the chemical versatility and importance of such compounds in synthetic organic chemistry (Gautam et al., 2013).
Biological Activities
The compound's derivatives have shown promise in biological applications, particularly in the development of anticancer and antimicrobial agents. For instance, Olomola, Bada, and Obafemi (2009) synthesized spiro[indole] thiadiazole derivatives and tested their antibacterial activity, demonstrating significant efficacy against multiple bacterial strains. This indicates the potential of such compounds in addressing drug-resistant bacterial infections (Olomola et al., 2009). Additionally, Abu‐Hashem and Al-Hussain (2022) designed and synthesized new isatin derivatives, including those related to the compound , to enhance cytotoxic activity against various human cancer cell lines, showcasing the compound's applicability in cancer research (Abu‐Hashem & Al-Hussain, 2022).
Corrosion Inhibition
In the field of materials science, the compound and its derivatives have been explored for their corrosion inhibition properties. Tiwari, Mitra, and Yadav (2021) investigated the efficacy of thiadiazoline compounds as corrosion inhibitors for petroleum oil well/tubing steel, demonstrating their potential in enhancing the longevity and performance of industrial materials (Tiwari et al., 2021).
Mechanism of Action
Target of Action
Indole and imidazole derivatives have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The interaction of these compounds with their targets can lead to a variety of effects, depending on the nature of the target and the specific biochemical context. For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
The affected pathways would again depend on the specific targets of the compound. For instance, some indole derivatives are known to interfere with viral replication (in the case of antiviral activity) or with cellular division and growth (in the case of anticancer activity) .
properties
IUPAC Name |
N-[4-acetyl-5',7'-dimethyl-2'-oxo-1'-(2-phenylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-14-12-15(2)20-19(13-14)23(27(17(4)29)25-22(31-23)24-16(3)28)21(30)26(20)11-10-18-8-6-5-7-9-18/h5-9,12-13H,10-11H2,1-4H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJOUKITYDQGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3(C(=O)N2CCC4=CC=CC=C4)N(N=C(S3)NC(=O)C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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